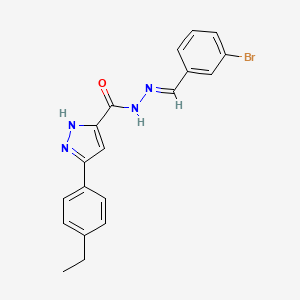

N'-(3-Bromobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide

Beschreibung

N'-(3-Bromobenzyliden)-3-(4-Ethylphenyl)-1H-pyrazol-5-carbohydrazid ist eine chemische Verbindung, die zur Klasse der Hydrazone gehört. Hydrazone sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden häufig bei der Synthese verschiedener Pharmazeutika und Agrochemikalien eingesetzt.

Eigenschaften

Molekularformel |

C19H17BrN4O |

|---|---|

Molekulargewicht |

397.3 g/mol |

IUPAC-Name |

N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H17BrN4O/c1-2-13-6-8-15(9-7-13)17-11-18(23-22-17)19(25)24-21-12-14-4-3-5-16(20)10-14/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |

InChI-Schlüssel |

NSOZRPOYPPUAQF-CIAFOILYSA-N |

Isomerische SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |

Kanonische SMILES |

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-(3-Bromobenzyliden)-3-(4-Ethylphenyl)-1H-pyrazol-5-carbohydrazid erfolgt typischerweise durch eine Kondensationsreaktion zwischen 3-(4-Ethylphenyl)-1H-pyrazol-5-carbohydrazid und 3-Brombenzaldehyd. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird mehrere Stunden auf etwa 80-90 °C erhitzt, um eine vollständige Reaktion zu gewährleisten. Nach dem Abkühlen wird das Produkt filtriert, gewaschen und aus Ethanol umkristallisiert, um die reine Verbindung zu erhalten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Laborsynthese zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit, die Verwendung von industriellen Lösungsmitteln und Reagenzien sowie den Einsatz von kontinuierlichen Fließreaktoren zur Steigerung der Effizienz und Skalierbarkeit umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N'-(3-Bromobenzyliden)-3-(4-Ethylphenyl)-1H-pyrazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Das Bromatom in der Benzyliden-Einheit kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Triethylamin.

Hauptprodukte, die gebildet werden

Oxidation: Entsprechende Carbonsäuren oder Ketone.

Reduktion: Entsprechende Alkohole oder Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N'-(3-Bromobenzyliden)-3-(4-Ethylphenyl)-1H-pyrazol-5-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder die allosterische Stelle bindet, wodurch die Substratbindung und die anschließende katalytische Aktivität verhindert werden. Im Fall der antimikrobiellen Aktivität kann sie die Integrität der Zellmembran stören oder wichtige Stoffwechselwege beeinträchtigen.

Wirkmechanismus

The mechanism of action of N’-(3-Bromobenzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N'-(3-Chlorobenzyliden)-3-(4-Ethylphenyl)-1H-pyrazol-5-carbohydrazid

- N'-(3-Fluorobenzyliden)-3-(4-Ethylphenyl)-1H-pyrazol-5-carbohydrazid

- N'-(3-Methylbenzyliden)-3-(4-Ethylphenyl)-1H-pyrazol-5-carbohydrazid

Einzigartigkeit

N'-(3-Bromobenzyliden)-3-(4-Ethylphenyl)-1H-pyrazol-5-carbohydrazid ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann. Das Bromatom kann an der Halogenbindung beteiligt sein, was die Bindungsaffinität der Verbindung zu molekularen Zielstrukturen erhöhen kann. Darüber hinaus kann das Bromatom leicht substituiert werden, wodurch die Synthese einer breiten Palette von Derivaten mit potenziell verbesserten Eigenschaften ermöglicht wird.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.